

# TDZD-8 vs. Tideglusib: A Comparative Overview

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## Compound Focus: Tdzd-8

CAS No.: 327036-89-5

Cat. No.: S548777

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Feature	TDZD-8	Tideglusib
<b>Chemical Class</b>	Thiadiazolidinone (TDZD) [1]	Thiadiazolidinone (TDZD); a second-generation analog [1] [2]
<b>Inhibition Mechanism</b>	Non-ATP competitive [1] [3]	Non-ATP competitive & <b>Irreversible</b> [2] [4]
<b>Binding Site</b>	Predicted allosteric pocket of the inactive (DFG-out) conformation [1]	Irreversibly inhibits the active site; Cys-199 is critical [2] [5]
<b>Reported Potency (IC<sub>50</sub>)</b>	Micromolar range (e.g., used at 20 µM in cell studies) [3]	Micromolar range (Irreversible mechanism makes classic IC <sub>50</sub> less indicative) [2]
<b>Key Experimental Findings</b>	Reduces infarct volume in neonatal hypoxic-ischemic brain injury [6]; Inhibits glioblastoma growth & induces apoptosis [3]	Improves survival & reduces pathology in Alzheimer's mouse models [2]; Reduces ethanol consumption in AUD mouse models [7]
<b>Therapeutic Areas (Preclinical)</b>	Stroke/Brain Injury [6], Cancer (Glioblastoma) [3]	Alzheimer's Disease, Progressive Supranuclear Palsy, Alcohol Use Disorder [7] [2] [4]
<b>Clinical Status</b>	Preclinical research	Phase II clinical trials for Alzheimer's and Progressive Supranuclear Palsy [2] [4]

## Detailed Experimental Data and Protocols

For your research and development work, here is a summary of key experimental findings and the methodologies used to obtain them.

### TDZD-8: Neuroprotection and Anti-Cancer Effects

Study Model	Key Findings	Experimental Protocol Summary
<b>Neonatal Hypoxic-Ischemic (HI) Brain Injury</b> [6]	Pretreatment (5 mg/kg, i.p.) significantly reduced brain damage and improved neurobehavioral outcomes.   <b>Model:</b> Postnatal day 7 mouse pups; common carotid artery ligation + hypoxia. <b>Assessment:</b> Infarct volume (TTC staining), neurobehavioral tests (geotaxis, cliff avoidance), protein analysis (Western blot for p-Akt, p-GSK3 $\beta$ , cleaved caspase-3).	<b>Glioblastoma (GBM)</b> [3]   Dosed at 5 mg/kg, i.p.; delayed tumor onset, reduced volume by 84%, and extended survival in orthotopic mouse model. Induced apoptosis and reduced proliferation <i>in vitro</i> .   <b>In Vivo:</b> GL261 glioma cells implanted in mouse brain; treatment started 1-day post-implantation; tumor growth monitored by MRI. <b>In Vitro:</b> Cell lines (GL261, A172, U373); proliferation (BrdU), viability (MTT), apoptosis (active caspase-3).

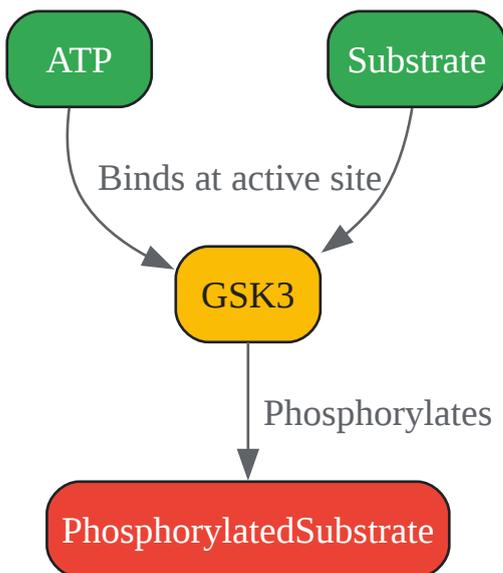
### Tideglusib: Irreversible Inhibition and Therapeutic Potential

Study Model	Key Findings	Experimental Protocol Summary
<b>Irreversible Enzyme Kinetics</b> [2]	Removal of unbound drug did not recover enzyme activity; dissociation rate constant near zero, confirming irreversible inhibition.   <b>Assay:</b> Recombinant human GSK-3 $\beta$ enzyme activity assays. <b>Method:</b> Jump-dilution and pre-incubation experiments; kinetic analysis of progress curves. Cys-199 to Ala mutation reduced potency.	<b>Alcohol Use Disorder (AUD)</b> [7]   Decreased ethanol consumption in binge-like and chronic intermittent access mouse models without affecting water intake. More potent in males.   <b>Model:</b> C57BL/6J mice; Drinking-in-the-Dark & Intermittent Ethanol Access

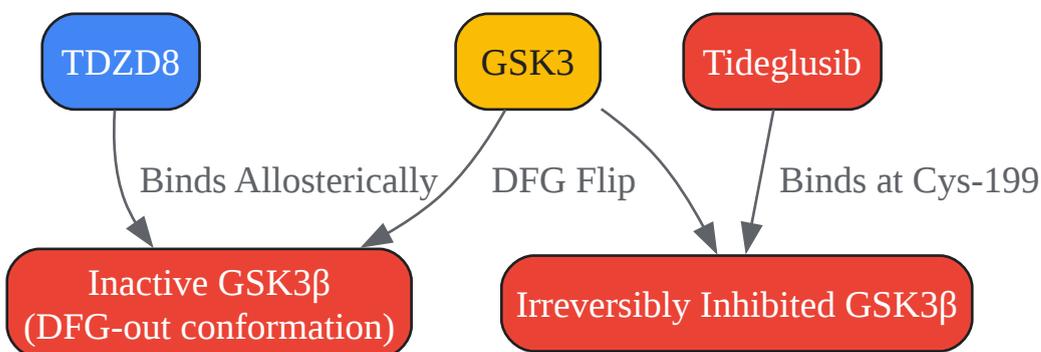
paradigms. **Dosing:** 100-200 mg/kg via gavage; ED50 calculated. RNA sequencing used to explore mechanism (Wnt signaling). |

## Mechanisms of GSK3 $\beta$ Inhibition

The following diagrams illustrate the distinct mechanisms by which **TDZD-8** and Tideglusib inhibit GSK3 $\beta$ , based on current research.



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## Key Takeaways for Research Applications

- **For exploring allosteric inhibition and basic biology:** **TDZD-8** is a well-characterized tool compound for probing the inactive state of GSK3 $\beta$  and has demonstrated efficacy in preclinical models of stroke and cancer [1] [6] [3].
- **For long-term inhibition and clinical translation:** Tideglusib's **irreversible mechanism** offers a potential pharmacodynamic advantage, as its effects may persist longer than the drug's plasma concentration [2]. It is the more advanced candidate, with documented efficacy in neurodegenerative and behavioral disease models [7] [2].
- **Consider the irreversibility:** The irreversible action of Tideglusib is a critical factor in experimental design and interpretation, as its effects are long-lasting and not easily washed out [2].

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